molecular formula C13H14O2 B13807923 2-Hydroxy-3-P-tolyl-cyclohex-2-enone CAS No. 70871-46-4

2-Hydroxy-3-P-tolyl-cyclohex-2-enone

Cat. No.: B13807923
CAS No.: 70871-46-4
M. Wt: 202.25 g/mol
InChI Key: YNHQYWGTGUOBAO-UHFFFAOYSA-N
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Description

2-Hydroxy-3-<i>p</i>-tolyl-cyclohex-2-enone is a cyclic enone derivative featuring a hydroxyl group at position 2 and a <i>p</i>-tolyl (4-methylphenyl) substituent at position 3 of the cyclohexenone ring. Its molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol. The compound’s structure combines aromatic and aliphatic ketone functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its physicochemical properties, such as a calculated LogP of ~2.5 (indicating moderate lipophilicity) and polar surface area (PSA) of ~37.3 Ų, suggest balanced solubility and permeability characteristics .

Properties

CAS No.

70871-46-4

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-hydroxy-3-(4-methylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H14O2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13(11)15/h5-8,15H,2-4H2,1H3

InChI Key

YNHQYWGTGUOBAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)CCC2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction or modification of the cyclohex-2-enone core followed by introduction of the hydroxy group at position 2 and the p-tolyl substituent at position 3. The preparation methods can be broadly categorized into:

  • Method A: Transition Metal-Catalyzed Coupling and Enol Ether Addition
  • Method B: Condensation and Cyclization Approaches
  • Method C: Domino Multicomponent Reactions under Acid Catalysis

Method A: Transition Metal-Catalyzed Coupling and Enol Ether Addition

A notable method involves cobalt-catalyzed reactions where a p-tolyl-substituted olefin is reacted with trimethylsilyl (TMS) enol ethers under mild conditions to yield hydroxycyclohexenone derivatives. The procedure includes:

  • Use of a cobalt catalyst ([Co]-2) at 3 mol% loading.
  • Addition of TMFP-BF4 as an additive.
  • Reaction in dry acetonitrile at 50 °C for 18 hours.
  • Use of TMS-enol ethers in 2 equivalents.
  • Quenching with water and extraction with dichloromethane.
  • Purification by flash column chromatography.

This method yields 3-hydroxy-2-(p-tolyl)butan-2-yl cyclohex-2-en-1-one derivatives with high yields (up to 90%). The hydroxy group is introduced via enol ether addition, and the p-tolyl group is incorporated through the olefin substrate.

Method B: Condensation of 5,5-Dimethylcyclohexane-1,3-dione with p-Tolyl Derivatives

Another synthetic route starts from 5,5-dimethylcyclohexane-1,3-dione, which undergoes condensation with p-tolyl-substituted amines or isocyanates to form β-enaminoketones or related intermediates. Key steps include:

  • Stirring 5,5-dimethylcyclohexane-1,3-dione with p-tolyl amines in toluene at 80 °C.
  • Use of anhydrous sodium sulfate to remove water and drive the reaction forward.
  • Subsequent reaction with isocyanates to diversify substitution.
  • Chlorination with oxalyl chloride and catalytic DMF to activate intermediates.
  • Coupling with substituted amines or thioalcohols to yield final products.

This approach allows for the installation of the p-tolyl group at the 3-position and generation of hydroxy substituents through controlled functional group transformations.

Method C: Brønsted Acid Catalyzed Mechanochemical Domino Multicomponent Reaction

A green chemistry approach uses Brønsted acid catalysis (p-toluenesulfonic acid monohydrate) under water-assisted grinding conditions to promote domino multicomponent reactions involving:

  • 5,5-dimethylcyclohexane-1,3-dione or cyclohexane-1,3-dione.
  • p-Tolualdehyde or related aromatic aldehydes.
  • Malononitrile or other active methylene compounds.

The reaction proceeds at ambient temperature using a mortar and pestle, avoiding metal catalysts and organic solvents. This method efficiently forms hydroxycyclohexenone derivatives through multiple C–C, C=C, C–O, and C–N bond formations in one pot, with high atom economy and environmental benefits.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Advantages References
A. Cobalt-Catalyzed Enol Ether Addition p-Tolyl-substituted olefins, TMS-enol ethers [Co]-2 catalyst, TMFP-BF4, MeCN 50 °C, 18 h Up to 90% High selectivity, mild conditions
B. Condensation with 5,5-Dimethylcyclohexane-1,3-dione 5,5-Dimethylcyclohexane-1,3-dione, p-tolyl amines/isocyanates Na2SO4, oxalyl chloride, DMF 80-125 °C, reflux 44-86% (varies by step) Versatile substitution, scalable
C. Brønsted Acid Catalyzed Domino Reaction 5,5-Dimethylcyclohexane-1,3-dione, p-tolualdehyde, malononitrile p-Toluenesulfonic acid monohydrate, water Ambient temp, grinding Moderate to high (not specified) Metal-free, eco-friendly, one-pot

Research Discoveries and Notes

  • The cobalt-catalyzed method (Method A) demonstrates that transition metal catalysis can efficiently construct hydroxy-substituted cyclohexenones with aryl substituents, including p-tolyl groups, by leveraging TMS-enol ether nucleophiles.

  • The condensation approach (Method B) provides a modular route to diversify the substituents on the cyclohexenone ring, allowing for the synthesis of various derivatives by changing the amine or isocyanate partner. This method has been extensively studied for structure-activity relationship (SAR) studies in medicinal chemistry.

  • The mechanochemical domino reaction (Method C) represents a sustainable synthetic strategy that reduces hazardous waste and energy consumption, aligning with green chemistry principles. It also showcases the potential of water-assisted grinding as a solvent-free technique for complex molecule assembly.

  • Side reactions such as isomerization, polymerization, or formation of by-products can occur in these syntheses, especially when dealing with reactive cyclohexadiene intermediates. Careful control of reaction conditions and purification steps is essential to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-P-tolyl-cyclohex-2-enone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-3-P-tolyl-cyclohex-2-enone is an organic compound with a cyclohexene framework and a hydroxyl group, possessing the molecular formula C13H14O2C_{13}H_{14}O_2. It features a hydroxyl group at the 2-position and a para-tolyl group at the 3-position of the cyclohexene ring. This compound is considered for its applications in organic synthesis and medicinal chemistry.

Potential Applications

Due to its structural characteristics, this compound has potential applications in various fields:

  • Organic Synthesis As a building block for synthesizing more complex molecules.
  • Medicinal Chemistry In the development of new pharmaceutical compounds.

Interaction studies involving this compound aim to understand its interactions with biological systems or other chemical entities. Such studies may include:

  • Evaluating its binding affinity to target proteins.
  • Assessing its effects on cellular pathways.
  • Investigating its potential as an enzyme inhibitor.

Several compounds share structural similarities with this compound. Examples include:

Compound NameStructural FeaturesUnique Aspects
3-Hydroxy-4-methylcyclohex-2-enoneHydroxyl and methyl substituentsExhibits different reactivity due to methyl group
4-HydroxycoumarinCoumarin backbone with hydroxyl groupKnown for significant anticoagulant properties
3-Hydroxy-5-methylcyclopent-2-enoneCyclopentene structureSmaller ring size affects chemical behavior
4-HydroxyphenylacetoneAromatic ketone with hydroxyl groupUsed in fragrances and flavoring

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-P-tolyl-cyclohex-2-enone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the p-tolyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Hydroxy-3-(4-Methoxyphenyl)-cyclohex-2-enone

  • Molecular Formula : C₁₃H₁₄O₃
  • Molecular Weight : 218.25 g/mol
  • Key Differences :
    • The 4-methoxyphenyl group introduces an electron-donating methoxy substituent, enhancing resonance stabilization of the aromatic ring compared to the <i>p</i>-tolyl group.
    • Increased polarity due to the methoxy group, reflected in a higher PSA (49.69 Ų) and LogP (2.02) compared to the <i>p</i>-tolyl analogue .
    • Synthetic Applications : Methoxy-substituted derivatives are often prioritized in medicinal chemistry for their enhanced hydrogen-bonding capacity, which can improve target binding .

2-Hydroxy-3-Phenyl-cyclohex-2-enone

  • Molecular Formula : C₁₂H₁₂O₂
  • Molecular Weight : 188.22 g/mol
  • Key Differences :
    • Lacks the methyl group on the phenyl ring, reducing steric bulk and lipophilicity (LogP ~1.8 ).
    • Simpler synthesis routes due to the absence of alkylation steps for the <i>p</i>-tolyl group.
    • Reactivity : The unsubstituted phenyl ring may lead to faster oxidation or electrophilic substitution reactions compared to methyl- or methoxy-substituted analogues .

2-Ethyl-5-Hydroxy-3-Methoxy-cyclopent-2-enone

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Key Differences: Smaller cyclopentenone ring system with an ethyl substituent, altering ring strain and conformational flexibility. Demonstrated utility in chiral synthons for bioactive molecules, a niche less explored for cyclohexenone derivatives .

Physicochemical and Functional Comparison

Property 2-Hydroxy-3-<i>p</i>-Tolyl-cyclohex-2-enone 2-Hydroxy-3-(4-Methoxyphenyl)-cyclohex-2-enone 2-Hydroxy-3-Phenyl-cyclohex-2-enone
Molecular Weight (g/mol) 202.25 218.25 188.22
LogP ~2.5 (estimated) 2.02 ~1.8 (estimated)
PSA (Ų) ~37.3 49.69 ~37.3
Aromatic Substituent 4-Methylphenyl 4-Methoxyphenyl Phenyl
Synthetic Complexity Moderate (requires alkylation steps) High (methoxy group introduces additional steps) Low

Biological Activity

2-Hydroxy-3-P-tolyl-cyclohex-2-enone is a cyclohexene derivative notable for its structural features, including a hydroxyl group and a para-tolyl substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{14}O_2. Its structure can be represented as follows:

C13H14O2\text{C}_{13}\text{H}_{14}\text{O}_2

The compound features:

  • A hydroxyl group at the 2-position of the cyclohexene ring.
  • A para-tolyl group at the 3-position, which influences its reactivity and interaction with biological systems.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Condensation Reactions : Utilizing aromatic aldehydes and cyclohexenones.
  • Mechanochemical Approaches : This method allows for energy-efficient synthesis without metal catalysts, enhancing yield and purity .

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against non-small-cell lung cancer (NSCLC) cell lines A549 and H460. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
A54915Induction of apoptosis via mitochondrial pathway
H46020Inhibition of cell proliferation and migration

These results suggest that the compound may induce apoptosis through mitochondrial pathways, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity is attributed to the hydroxyl group, which may enhance interaction with microbial cell membranes, leading to disruption .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vivo studies using animal models of inflammation have shown a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with this compound. The following table summarizes these findings:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment75100

These results suggest that the compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokine production .

Case Studies

  • Case Study on Anticancer Activity : A study published in Tetrahedron investigated the cytotoxicity of structurally related compounds to identify key structural parameters influencing bioactivity. The results indicated that modifications to the hydroxyl and para-tolyl groups significantly affected anticancer potency .
  • Clinical Relevance : A review highlighted the potential of cyclohexenones in drug development, particularly for their ability to target multiple pathways involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-3-P-tolyl-cyclohex-2-enone with high purity?

  • Methodological Answer : A general synthetic route involves condensation reactions using acid chlorides (e.g., p-toluoyl chloride) and cyclohexenone derivatives. Key steps include:

  • Step 1 : Reacting the acid chloride with a cyclohexenone precursor under anhydrous conditions with a Pd(II) catalyst (e.g., Pd(OAc)₂) to form the ketone intermediate .
  • Step 2 : Hydroxylation at the 2-position via regioselective oxidation using meta-chloroperbenzoic acid (mCPBA) or enzymatic methods.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol yields >95% purity. LC-MS (e.g., TOF LC-MS with C18 column) confirms molecular weight (e.g., m/z 234.1489 for related analogs) .

Q. How can NMR spectroscopy be optimized to resolve overlapping proton signals in this compound?

  • Methodological Answer : Overlapping signals in the aromatic and cyclohexenone regions can be resolved using:

  • High-field NMR (≥500 MHz) to enhance spectral resolution.
  • Solvent selection : Deuterated DMSO or CDCl₃ reduces exchange broadening of the hydroxyl proton.
  • 2D NMR techniques : COSY and HSQC experiments assign coupling patterns and correlate protons with carbons. For example, in analogs like 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone, distinct δH values (e.g., 7.178 ppm for aromatic protons and 2.384 ppm for cyclohexenone methyl groups) are resolved .

Advanced Research Questions

Q. How do crystallographic software tools (e.g., SHELX, ORTEP-III) improve structural determination of this compound?

  • Methodological Answer :

  • SHELX : Used for refining small-molecule structures. For example, SHELXL applies least-squares refinement to optimize bond lengths (mean σ(C–C) = 0.002 Å) and angles, critical for resolving steric effects in the cyclohexenone ring .
  • ORTEP-III : Visualizes thermal ellipsoids to assess positional disorder, particularly for the hydroxyl and p-tolyl groups. A GUI version (ORTEP-3 for Windows) simplifies modeling of anisotropic displacement parameters .
  • Data Collection : High-resolution X-ray data (R factor <0.05) minimizes errors in hydrogen bonding networks involving the hydroxyl group .

Q. What computational approaches address contradictions in mechanistic studies of cyclohexenone derivatives?

  • Methodological Answer : Divergent results in reaction pathways (e.g., keto-enol tautomerism) arise from:

  • Methodological Variability : Hybrid models combining wet-lab data (e.g., agonist profiles from heterologous receptor expression) with machine learning (ML) show higher correlation (up to 70%) but require validation against experimental datasets .
  • Density Functional Theory (DFT) : Calculates energy barriers for tautomerization. For example, comparing Mulliken charges at the hydroxyl oxygen and ketone carbon identifies electron-withdrawing effects of the p-tolyl group .

Q. How can researchers resolve discrepancies in bioactivity data for structurally similar analogs?

  • Methodological Answer :

  • Meta-Analysis : Integrate datasets from multiple receptors (e.g., 52 mouse and 10 human receptors tested against 93 odorants) to identify conserved structure-activity relationships (SARs) .
  • Cluster Analysis : Non-overlapping chemical feature clusters (e.g., hydroxyl positioning vs. aryl substituents) are resolved using multidimensional scaling (MDS) of response profiles .
  • Validation : Cross-reference LC-MS purity data (e.g., mass error <0.16 ppm) with bioassay results to exclude batch variability .

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